molecular formula C10H9ClN2O B1642466 7-(Aminomethyl)-5-chloroquinolin-8-ol

7-(Aminomethyl)-5-chloroquinolin-8-ol

Cat. No.: B1642466
M. Wt: 208.64 g/mol
InChI Key: SQCZWJHTVFDEGE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 7-(Aminomethyl)-5-chloroquinolin-8-ol (CAS 61627-01-8) is a quinoline derivative with the molecular formula C₁₀H₉ClN₂O (molecular weight: 208.64 g/mol). Its structure features a quinoline core substituted with a chlorine atom at position 5, a hydroxyl group at position 8, and an aminomethyl group (–CH₂NH₂) at position 7 .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

7-(aminomethyl)-5-chloroquinolin-8-ol

InChI

InChI=1S/C10H9ClN2O/c11-8-4-6(5-12)10(14)9-7(8)2-1-3-13-9/h1-4,14H,5,12H2

InChI Key

SQCZWJHTVFDEGE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)CN)Cl

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)CN)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Quinoline Derivatives

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological activities between 7-(Aminomethyl)-5-chloroquinolin-8-ol and related compounds:

Compound Name Substituents (Positions) Unique Features Biological Activity Highlights
7-(Aminomethyl)-5-chloroquinolin-8-ol Cl (5), –CH₂NH₂ (7), –OH (8) Enhanced solubility and hydrogen bonding Potential antimicrobial and anticancer
7-Amino-5-chloroquinolin-8-ol Cl (5), –NH₂ (7), –OH (8) Higher reactivity due to free amino group Similar activity to aminomethyl derivative
5-Chloroquinolin-8-ol Cl (5), –OH (8) Lacks amino/aminomethyl groups Known as a metal chelator
7-Bromo-5-chloroquinolin-8-ol Cl (5), Br (7), –OH (8) Bromine enhances lipophilicity Higher potency against MMP enzymes
7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol Cl (5), morpholine (7), –OH (8) Morpholine improves pharmacokinetics Distinct chemical reactivity
Clioquinol (5-Chloro-7-iodoquinolin-8-ol) Cl (5), I (7), –OH (8) Iodine increases halogen bonding Neuroprotective and antimicrobial

Key Research Findings

Antimicrobial Activity
  • 7-Bromo-5-chloroquinolin-8-ol demonstrated inhibition zones comparable to standard antibiotics against bacterial strains (e.g., E. coli, S. aureus) .
  • Clioquinol showed broad-spectrum antimicrobial activity due to its metal-binding properties .
Anticancer Potential
  • 5-Amino-8-hydroxyquinoline exhibited high anticancer activity via zinc ionophore activity, a mechanism likely shared by the aminomethyl derivative .
  • 7-Chloroquinolin-8-ol showed moderate anticancer activity, suggesting that chlorine at position 5 and hydroxyl at 8 are critical for this effect .
Reactivity and Solubility
  • Halogen substituents (Br, I) increase lipophilicity but reduce aqueous solubility compared to the aminomethyl group .
  • The morpholin-4-ylmethyl group in analogs improves membrane permeability, a feature the aminomethyl group may mimic .

Mechanistic Insights and Advantages

The aminomethyl group at position 7 distinguishes 7-(Aminomethyl)-5-chloroquinolin-8-ol from other derivatives:

  • Enhanced Solubility : The –CH₂NH₂ group increases polarity, improving solubility in aqueous environments compared to halogenated analogs like 7-bromo or 7-iodo derivatives .
  • Metal Chelation: The hydroxyl group at position 8 and the aminomethyl group at 7 enable dual binding sites for metal ions, a feature exploited in antimicrobial and anticancer mechanisms .
  • Synergistic Effects: The chlorine at position 5 stabilizes the quinoline ring, while the aminomethyl group at 7 facilitates interactions with biological targets like enzymes or DNA .

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